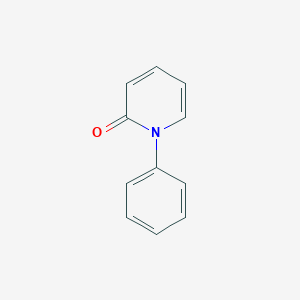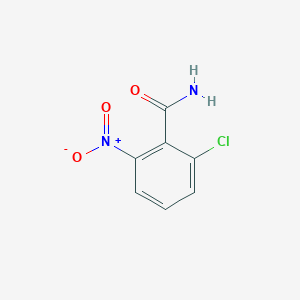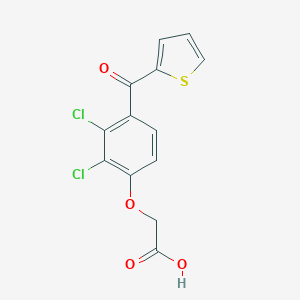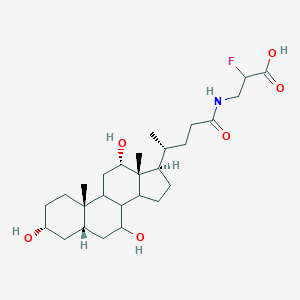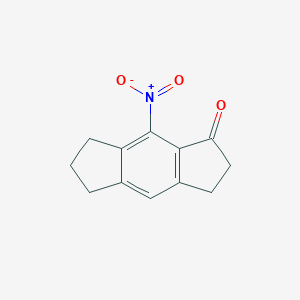
(R)-(+)-1,2-Epoxyheptane
Overview
Description
This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural characteristics.Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, density, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Biotechnology and Organic Synthesis :
- The addition of 1-heptanol to dodecane enhances the enantiomeric ratio of (R)-diol significantly, demonstrating its potential in chiral synthesis processes (Matsumoto et al., 2014).
- Genetically engineered strains of yeast, such as Saccharomyces cerevisiae, can perform kinetic resolution of related epoxy compounds, yielding optically pure products, indicating applications in asymmetric synthesis (Carlquist et al., 2009).
- Specific microbial strains like Rhodococcus can produce optically pure straight-chain (S)-epoxyalkanes, showcasing potential in microbial production of chiral epoxides (Toda et al., 2015).
Materials Science :
- Research into the curing properties of epoxy systems, such as DGEBA/1,2-DCH, where rheology is used to compare gel times and activation energies, suggests applications in materials engineering and polymer science (Núñez et al., 2005).
- The insertion reaction of epoxy compounds into polymer chains using quaternary ammonium salts can produce chiral polymers, indicating applications in advanced polymer synthesis (Nishikubo et al., 1989).
Pharmaceuticals and Fine Chemicals :
- Enantiopure R-aryloxy alcohols, synthesized through asymmetric catalysis involving terminal epoxides, serve as key intermediates in the manufacture of various pharmaceutical compounds (Ready & Jacobsen, 1999).
- The modular synthesis of complex molecules like Sch725674, starting from (R)-1,2-epoxyheptane, demonstrates its utility in the enantioselective synthesis of macrolides, which are significant in drug development (Sharma et al., 2016).
Analytical and Physical Chemistry :
- Studies on the nuclear magnetic resonance spectra of simple epoxides, including compounds similar to (R)-(+)-1,2-Epoxyheptane, provide insights into their structural and electronic properties, useful in analytical chemistry (Reilly & Swalen, 1960).
Energy and Environmental Applications :
- Research on solar energy storage, particularly involving the reduction of protons to hydrogen through irradiation of certain rhodium complexes, suggests potential applications in renewable energy technologies (Mann et al., 1977).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, and any necessary safety precautions.
Future Directions
This involves discussing potential areas for further research or applications of the compound, based on its properties and behaviors.
For a specific compound like “®-(+)-1,2-Epoxyheptane”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have access to scientific databases or journals, they can be a valuable resource for this kind of research. If you’re a student, your institution likely has subscriptions to these resources, and your library or professors can guide you on how to use them. If you’re not affiliated with an institution, there are still many resources available to the public, although access to certain journals or databases may require a fee. Public libraries often have resources available for scientific research as well. I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
(2R)-2-pentyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxyheptane | |
CAS RN |
110549-07-0 | |
| Record name | (R)-(+)-1,2-Epoxyheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Optical resolutions of 5-alkyl- i -valerolactones were carried out by derivatization to the diastereomeric amides, in which ( R )-(+)-1-(1-naphthyl)ethylamine or ( S )-( m )-1-…
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



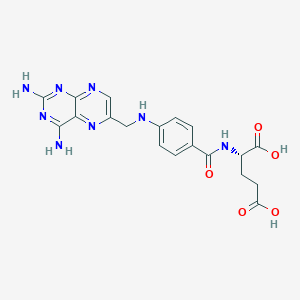
![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)
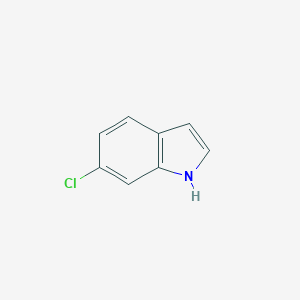
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
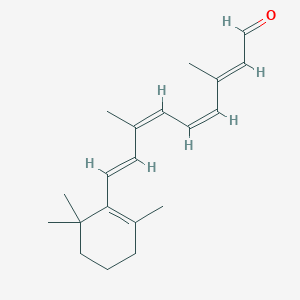
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)

